N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide is a synthetic small molecule featuring a benzamide core substituted with a 3-methoxy group. Its structure integrates a 4,6-dimethylpyrimidin-2-yl amino moiety and a [2-(1H-indol-3-yl)ethyl]amino group via an amidine linkage.
Properties
Molecular Formula |
C25H26N6O2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-methoxybenzamide |
InChI |
InChI=1S/C25H26N6O2/c1-16-13-17(2)29-25(28-16)31-24(30-23(32)18-7-6-8-20(14-18)33-3)26-12-11-19-15-27-22-10-5-4-9-21(19)22/h4-10,13-15,27H,11-12H2,1-3H3,(H2,26,28,29,30,31,32) |
InChI Key |
UEQREGRHFKKHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-amine with 2-(1H-indol-3-yl)ethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Key Observations:
Indole Substitution: The target compound lacks methoxy substitution on the indole ring, whereas analogs in feature 5-methoxy or 6-methoxy groups. Replacement of the indole moiety with an ethoxyphenyl group (as in ) reduces molecular weight by ~42 g/mol, likely altering binding affinity due to loss of π-π stacking interactions.
Benzamide Modifications: Substituents at the benzamide 2- or 3-position (e.g., methylamino in vs. methoxy in ) influence electronic properties. For example, the 2-methoxy group in may sterically hinder interactions compared to the 3-methoxy group in the target compound.
Pyrimidine Core :
- All analogs retain the 4,6-dimethylpyrimidin-2-yl group, critical for hydrogen bonding with biological targets .
Research Findings and Methodological Insights
- Crystallography : Structural analogs (e.g., ) were analyzed using SHELX software for crystallographic refinement, confirming the E-configuration of the amidine linkage and planar geometry of the pyrimidine ring .
- Synthetic Challenges: The indole-ethylamino group introduces steric hindrance, complicating purification. Analogs with bulkier substituents (e.g., 3,4-dimethoxyphenyl in ) required high-performance liquid chromatography (HPLC) for isolation.
- Thermal Stability: Compounds with methoxy groups on the benzamide (e.g., ) exhibited higher melting points (>200°C) compared to non-substituted analogs, suggesting improved crystalline stability .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide (CAS Number: 924864-24-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates:
- Pyrimidine ring
- Indole moiety
- Methoxybenzamide group
This structural arrangement is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N7O2S |
| Molecular Weight | 503.6 g/mol |
| CAS Number | 924864-24-4 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown effective inhibition of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 1.76 |
| A549 (Lung Cancer) | 1.98 |
| MKN45 (Gastric Cancer) | 2.32 |
These results suggest the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects, which are critical in treating conditions like arthritis and chronic inflammation. Studies have shown that it can inhibit the secretion of pro-inflammatory cytokines such as TNF-α in stimulated macrophages.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. The results indicate a broad spectrum of activity, particularly against Gram-positive bacteria.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding : The indole moiety is known for its ability to bind to various receptors involved in cell signaling pathways.
- Enzyme Inhibition : The pyrimidine component may inhibit enzymes critical for cancer cell proliferation.
- DNA Interaction : The structure suggests potential interactions with nucleic acids, affecting gene expression and cellular functions.
Case Studies
-
Study on Anticancer Efficacy :
- A recent study investigated the efficacy of the compound on human leukemia cells, demonstrating a significant reduction in cell viability at concentrations as low as 5 µM.
- The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
-
Anti-inflammatory Research :
- In another study, the compound was tested on LPS-stimulated THP-1 cells, showing a marked decrease in TNF-α secretion at concentrations ranging from 1 to 10 µM.
- These findings suggest its potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
